N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide
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Overview
Description
N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide is a complex organic compound that features an indole moiety, a morpholine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the morpholine and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the piperidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine and piperidine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
1-methyl-1H-indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules.
Uniqueness
N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide is unique due to its combination of indole, morpholine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-methyl-2,3-dihydroindol-5-yl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-25-10-7-19-15-18(3-5-21(19)25)16-24-23(29)20-4-6-22(28)27(17-20)9-2-8-26-11-13-30-14-12-26/h3,5,15,20H,2,4,6-14,16-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGPXHVRQSXACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CNC(=O)C3CCC(=O)N(C3)CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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